molecular formula C17H14ClNO4S B13368915 5-Chloro-8-quinolinyl 2-methoxy-5-methylbenzenesulfonate

5-Chloro-8-quinolinyl 2-methoxy-5-methylbenzenesulfonate

Cat. No.: B13368915
M. Wt: 363.8 g/mol
InChI Key: LQKQHXHMHGIAMC-UHFFFAOYSA-N
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Description

5-Chloro-8-quinolinyl 2-methoxy-5-methylbenzenesulfonate is a chemical compound with the molecular formula C18H15ClN2O3. It is known for its unique structure, which combines a quinoline ring with a methoxy and methylbenzenesulfonate group.

Preparation Methods

The synthesis of 5-Chloro-8-quinolinyl 2-methoxy-5-methylbenzenesulfonate typically involves the reaction of 5-chloro-8-quinolinol with 2-methoxy-5-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

5-Chloro-8-quinolinyl 2-methoxy-5-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Chloro-8-quinolinyl 2-methoxy-5-methylbenzenesulfonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is used in the development of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 5-Chloro-8-quinolinyl 2-methoxy-5-methylbenzenesulfonate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, resulting in antimicrobial and anticancer effects. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

5-Chloro-8-quinolinyl 2-methoxy-5-methylbenzenesulfonate can be compared with other similar compounds, such as:

    5-Chloro-8-quinolinyl 2-methoxy-4-methylbenzenesulfonate: This compound has a similar structure but with a different position of the methyl group on the benzene ring.

    Quinolin-8-yl 5-chloro-2-methoxy-4-methylbenzenesulfonate: Another similar compound with slight variations in the substituents on the quinoline and benzene rings.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H14ClNO4S

Molecular Weight

363.8 g/mol

IUPAC Name

(5-chloroquinolin-8-yl) 2-methoxy-5-methylbenzenesulfonate

InChI

InChI=1S/C17H14ClNO4S/c1-11-5-7-14(22-2)16(10-11)24(20,21)23-15-8-6-13(18)12-4-3-9-19-17(12)15/h3-10H,1-2H3

InChI Key

LQKQHXHMHGIAMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3

Origin of Product

United States

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